Cas no 1261661-55-5 (2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid)

2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid
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- インチ: 1S/C15H8F6O3/c16-14(17,18)8-5-6-10(13(22)23)11(7-8)9-3-1-2-4-12(9)24-15(19,20)21/h1-7H,(H,22,23)
- InChIKey: SUXFGZQKPCCIEX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(C(=O)O)=C(C=1)C1C=CC=CC=1OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 448
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 46.5
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011006716-250mg |
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid |
1261661-55-5 | 97% | 250mg |
$480.00 | 2023-09-03 | |
Alichem | A011006716-500mg |
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid |
1261661-55-5 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A011006716-1g |
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid |
1261661-55-5 | 97% | 1g |
$1475.10 | 2023-09-03 |
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid 関連文献
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2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acidに関する追加情報
Introduction to 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic Acid (CAS No. 1261661-55-5)
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid is a highly specialized organic compound with the CAS registry number 1261661-55-5. This compound belongs to the class of biphenyl carboxylic acids, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound features a biphenyl system with two trifluorinated substituents: a trifluoromethoxy group at the 2' position and a trifluoromethyl group at the 5 position. These substituents confer unique electronic and steric properties, making this compound a valuable building block in organic synthesis.
The synthesis of 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid typically involves multi-step reactions, including coupling reactions, oxidation, and fluorination processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has become a cornerstone in constructing biphenyl frameworks with high precision.
In terms of applications, biphenyl carboxylic acids like this compound are extensively used in drug discovery programs targeting various therapeutic areas. The trifluorinated groups enhance the compound's lipophilicity and metabolic stability, which are critical properties for drug candidates. Recent studies have highlighted the potential of this compound as a lead molecule in anti-inflammatory and anticancer drug development. For example, researchers have demonstrated that analogs of this compound exhibit potent inhibitory activity against key enzymes involved in chronic inflammatory diseases.
Beyond pharmaceuticals, biphenyl carboxylic acids are also explored in the field of materials science. Their ability to form self-assembled monolayers (SAMs) makes them promising candidates for surface modification applications. SAMs derived from this compound have shown enhanced adhesion properties and corrosion resistance, making them suitable for use in advanced coatings and electronic devices.
From an environmental standpoint, understanding the fate and behavior of CAS No. 1261661-55-5 in natural systems is crucial for risk assessment purposes. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. These investigations have revealed that the trifluorinated groups significantly slow down microbial degradation processes, necessitating careful handling and disposal protocols to minimize ecological impacts.
In conclusion, 2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-2-carboxylic acid (CAS No. 1261661-55-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
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